6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid
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Overview
Description
6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid is a heterocyclic compound that features a unique fusion of triazole and thiazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with thioamides, followed by cyclization to form the triazole-thiazine core. The reaction is often carried out in the presence of catalysts such as iron(III) chloride in methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves recrystallization from suitable solvents to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated triazole-thiazine derivatives.
Scientific Research Applications
6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial metabolism, leading to antimicrobial effects. The presence of the triazole and thiazine rings allows for versatile interactions with biological macromolecules, influencing pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal activities.
Thiazole derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Investigated for their anticancer and anti-inflammatory properties.
Uniqueness: 6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid is unique due to its fused ring system, which combines the properties of both triazole and thiazine moieties. This fusion enhances its chemical reactivity and broadens its spectrum of biological activities compared to its individual components .
Properties
IUPAC Name |
6,7-dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c10-6(11)5-4-3-12-2-1-9(4)8-7-5/h1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZJXXSDQUQFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C(N=NN21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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